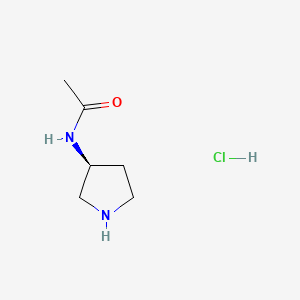

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride

描述

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride is a chiral pyrrolidine derivative featuring an acetamide group at the 3-position of the pyrrolidine ring. This compound is structurally characterized by its secondary amine functionality and hydrochloride salt form, which enhances its stability and solubility in aqueous environments. It is widely utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly those targeting neurological and enzymatic pathways .

Key physicochemical properties include:

- Molecular Formula: C₆H₁₃ClN₂O

- Molecular Weight: 164.63 g/mol (hydrochloride form)

- CAS Number: 1215264-39-3 (as per and ; discrepancies noted in other sources) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with (S)-pyrrolidine-3-carboxylic acid.

Amidation: The carboxylic acid group is converted to an amide group through a reaction with acetic anhydride in the presence of a base such as triethylamine.

Hydrochloride Formation: The resulting (S)-N-(Pyrrolidin-3-yl)acetamide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines derived from the reduction of the amide group.

Substitution: Various substituted amides depending on the nucleophile used.

科学研究应用

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry: The compound is used in the production of fine chemicals and as a building block in various industrial processes.

作用机制

The mechanism of action of (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs of (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride, highlighting structural differences and physicochemical

Impact of Structural Modifications

- Enantiomerism : The (S)-enantiomer exhibits distinct stereochemical interactions compared to the (R)-form, which may influence binding affinity in chiral environments (e.g., enzyme active sites) .

- Substituent Effects: N-Methylation: Increases lipophilicity (logP) and may enhance blood-brain barrier permeability, as seen in (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride . Aromatic Additions: Compounds like N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride show reduced solubility due to bulky aromatic groups but improved target specificity .

生物活性

(S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound, with the molecular formula C6H13ClN2O, is a chiral compound that can be synthesized through various methods. The synthesis typically involves the reaction of pyrrolidine with acetic anhydride or acetic acid under controlled conditions to yield the desired amide product. The hydrochloride salt form is often prepared to enhance solubility and stability.

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : Studies have shown that derivatives of this compound exhibit significant anticancer properties, particularly against various cancer cell lines such as A549 (human lung adenocarcinoma) and others. For instance, in vitro assays demonstrated that certain derivatives reduced cell viability significantly, indicating potential as anticancer agents .

- Neuroprotective Effects : As a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), this compound has been investigated for its neuroprotective properties. In animal models of Alzheimer's disease, compounds related to this structure have shown promise in reversing cognitive impairment by inhibiting exosome release from the brain .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives possess activity against multidrug-resistant strains of bacteria, making them candidates for further development as antibacterial agents .

The mechanism of action for this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : It acts as an inhibitor of nSMase2, which plays a crucial role in sphingolipid metabolism and is implicated in neurodegenerative diseases. The inhibition leads to decreased levels of ceramide and other sphingolipids that are associated with neuroinflammation and apoptosis .

- Cell Cycle Modulation : In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis, suggesting it interferes with cellular proliferation pathways. This effect is likely mediated through various signaling pathways that regulate cell survival and death .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the effects of this compound on A549 cells using MTT assays. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

- Neuroprotective Studies : In a mouse model of Alzheimer's disease, compounds derived from (S)-N-(Pyrrolidin-3-yl)acetamide were found to significantly inhibit exosome secretion from the brain, suggesting a protective role against neurodegeneration .

- Antimicrobial Evaluation : Another study reported that derivatives exhibited potent antimicrobial activity against Staphylococcus aureus strains resistant to conventional antibiotics, providing a basis for developing new therapeutic options .

Comparative Analysis

| Compound | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| (S)-N-(Pyrrolidin-3-yl)acetamide | Antitumor | 300 nM | Effective against A549 cells |

| PDDC (related derivative) | Neuroprotection | - | Inhibits nSMase2 effectively |

| 5-Oxopyrrolidine Derivative | Antimicrobial | MIC 3.125 μg/mL | Effective against resistant strains |

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like 1,4-dioxane or DMF at elevated temperatures (60–95°C) to facilitate nucleophilic substitution or coupling reactions .

- Purification : Employ column chromatography with gradients of methanol/dichloromethane (e.g., 0–10%) to isolate the product. Validate purity using HPLC or LC-MS .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.5 equivalents of pyrrolidine derivatives relative to electrophilic partners) and monitor reaction progress via TLC .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., acetamide protons at δ ~2.0 ppm, pyrrolidine ring protons at δ ~1.5–3.5 ppm) .

- Purity Assessment : Perform HPLC with UV detection (λ = 254 nm) and compare retention times against reference standards. Calculate purity >98% for pharmacological studies .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H⁺] = 250 m/z for intermediates) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For airborne particulates, employ NIOSH-certified P95 respirators .

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), seal in containers, and dispose via hazardous waste protocols .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify impurities (e.g., hydrolyzed byproducts) .

- Light Sensitivity : Expose to UV light (300–400 nm) for 48 hours and track photodegradation using LC-MS .

- Recommendations : Store in amber glass vials under inert gas (N₂/Ar) at -20°C for long-term stability .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak® AD-H) in HPLC with hexane/isopropanol gradients to separate (S) and (R) enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to favor the (S)-isomer .

- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with authentic (S)-configured standards .

Q. How can computational modeling predict the pharmacological targets of this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with GPCRs (e.g., TRPV1) or ion channels. Prioritize targets with binding energies < -7.0 kcal/mol .

- QSAR Analysis : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous acetamide derivatives .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability to proposed targets (e.g., NMDA receptors) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells. Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism) .

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., Z-LY-AMC for caspase-3) .

- Receptor Binding : Perform competitive radioligand assays (e.g., ³H-labeled ligands for serotonin receptors) .

Q. How can researchers profile impurities in this compound batches?

- Methodological Answer :

- Forced Degradation : Expose to acid (0.1 M HCl), base (0.1 M NaOH), and peroxide (3% H₂O₂) to generate degradation products. Analyze via LC-MS/MS .

- Impurity Synthesis : Synthesize suspected byproducts (e.g., N-oxide derivatives) and match retention times to batch samples .

- Quantitative NMR (qNMR) : Use DMSO-d₆ as a solvent and trimethylsilylpropionic acid (TSP) as an internal standard for impurity quantification .

Q. What methodologies assess the metabolic stability of this compound in hepatic models?

- Methodological Answer :

- Liver Microsomes : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Quantify parent compound depletion via LC-MS over 60 minutes .

- CYP Inhibition : Use fluorometric CYP450 assays (e.g., CYP3A4) to identify metabolic pathways .

- Metabolite ID : Perform HRMS to detect phase I/II metabolites (e.g., glucuronidation at the acetamide group) .

Q. How can researchers design synergistic combinations of this compound with other therapeutics?

- Methodological Answer :

- Combinatorial Screening : Use high-throughput platforms (e.g., 384-well plates) to test combinations with FDA-approved drugs. Calculate synergy via Chou-Talalay analysis .

- Pharmacokinetic Modeling : Simulate drug-drug interactions using PBPK models in GastroPlus® to predict AUC and Cmax changes .

- In Vivo Validation : Administer combinations in rodent models and monitor efficacy/toxicity via plasma LC-MS and histopathology .

属性

IUPAC Name |

N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5(9)8-6-2-3-7-4-6;/h6-7H,2-4H2,1H3,(H,8,9);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIYDYVCYFKVCW-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735269 | |

| Record name | N-[(3S)-Pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246277-44-0 | |

| Record name | N-[(3S)-Pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。